3-(4-Isopropyl-phenoxy)-phenylamine
Description
3-(4-Isopropyl-phenoxy)-phenylamine is a substituted phenylamine derivative characterized by a phenoxy group attached to the phenylamine core at the 3-position, with a 4-isopropyl substituent on the phenoxy ring.
Properties
CAS No. |
887579-72-8 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenoxy)aniline |
InChI |
InChI=1S/C15H17NO/c1-11(2)12-6-8-14(9-7-12)17-15-5-3-4-13(16)10-15/h3-11H,16H2,1-2H3 |
InChI Key |
RLEVVSQFSPHWBN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- 3-(Tetrahydro-2-furanylmethoxy)phenylamine (): Features a methoxy group linked to a tetrahydrofuran ring.
- Disubstituted phenylamines (e.g., (3,4-dimethyl)phenylamine, ): Methyl groups increase steric bulk and electron density, similar to the isopropyl group but with reduced hydrophobicity.
Table 1: Structural and Electronic Comparison
| Compound | Substituent(s) | Electron Effect | LogP* (Predicted) |
|---|---|---|---|
| 3-(4-Isopropyl-phenoxy)-phenylamine | 4-Isopropyl-phenoxy | Electron-donating | ~3.5 |
| 3-(Tetrahydrofuran-methoxy)phenylamine | Tetrahydrofuran-methoxy | Moderate electron-donating | ~2.8 |
| [3-(4-Fluorophenoxy)propyl]methylamine | 4-Fluorophenoxy | Electron-withdrawing | ~2.2 |
| (3,4-Dimethyl)phenylamine | 3,4-Dimethyl | Strong electron-donating | ~3.0 |
*LogP values estimated using fragment-based methods.
Physicochemical Properties
- Thermal Stability: highlights that triphenylamine-based azomethines exhibit high thermal stability (decomposition >300°C). While this compound lacks direct data, its aromatic ether linkage and bulky substituent likely confer comparable stability .
- Solubility : The isopropyl group increases hydrophobicity relative to polar analogues like 3-(tetrahydrofuran-methoxy)phenylamine (). This may limit aqueous solubility but enhance membrane permeability in biological systems .
- Adhesion and Coating Stability: demonstrates that phenylamines without carboxyl groups form stable coatings. The isopropyl-phenoxy variant, lacking acidic protons, may exhibit similar stability in material science applications .
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